molecular formula C13H12FNO B1319459 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine CAS No. 867287-99-8

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine

Cat. No. B1319459
M. Wt: 217.24 g/mol
InChI Key: VRDXXLMDZOTSRM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .


Synthesis Analysis

While specific synthesis methods for “3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine” were not found, related compounds such as pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in their synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C14H14FNO.ClH/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16;/h2-8H,9,16H2,1H3;1H .

Scientific Research Applications

Fluorine-Sacrificial Cyclizations

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine has been studied in the context of fluorine-sacrificial cyclizations, which are significant for the synthesis of fluorinated compounds. For example, Volle and Schlosser (2000) explored methods to afford methyl 1-(hetero)aryl-5-fluoropyrazole-4-carboxylates, demonstrating the utility of such cyclizations in producing fluorinated compounds (Volle & Schlosser, 2000).

Stable Fluorophore Synthesis

Hirano et al. (2004) reported on a novel fluorophore, 6-methoxy-4-quinolone, which is relevant to biomedical analysis. The research demonstrates the application of fluorinated compounds in the synthesis of stable fluorophores with strong fluorescence in various pH ranges, highlighting their potential in biological and chemical analysis (Hirano et al., 2004).

Covalent Linkage to Carbon Nanotubes

In the field of nanomaterials, Monteiro et al. (2015) explored the immobilization of chiral 1,1'-bis-2-naphthol (BINOL) derivatives onto carbon nanotubes. This research involving fluorinated compounds highlights the potential of 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine in the development of hybrid materials with specific chemical and electronic properties (Monteiro et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds

Shi, Wang, and Schlosser (1996) utilized fluorinated acrylic building blocks, similar in structure to 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine, for synthesizing various fluorinated heterocyclic compounds. Their work underscores the versatility of these fluorinated compounds in organic synthesis, particularly in creating diverse heterocyclic structures (Shi, Wang, & Schlosser, 1996).

Enantioselective Fluorescent Detectors

Shaferov et al. (2020) conducted research on the synthesis of optically active 3,3’-disubstituted biphenyl derivatives using palladium-catalyzed amination. These derivatives, related to 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine, were evaluated for their potential as enantioselective fluorescent detectors for amino alcohols and metal cations. This study illustrates the potential application of such fluorinated compounds in analytical chemistry, particularly in chiral discrimination and metal ion detection (Shaferov et al., 2020).

properties

IUPAC Name

2-fluoro-4-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXXLMDZOTSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602483
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine

CAS RN

867287-99-8
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1â??-Biphenyl]-4-amine, 3-fluoro-3'-methoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (430 mg) was prepared from 4-bromo-6-fluoroaniline (500 mg, 2.63 mmol) and 3-Methoxyphenylboronic acid (519 mg, 3.42 mmol) as a red liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.34 (dd, J 2, 13.1, 1H), 7.27 (t, J 7.9, 1H), 7.22 (dd, J 2, 8.3, 1H), 7.12 (d, J 7.9, 1H), 7.09-7.07 (m, 1H), 6.84-6.78 (m, 2H), 5.29 (s, 2H), 3.78 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
519 mg
Type
reactant
Reaction Step One

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